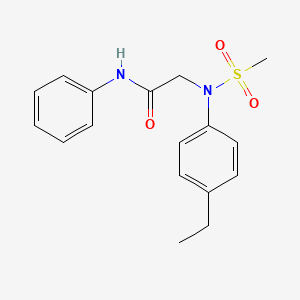
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). It has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mecanismo De Acción
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK plays a crucial role in regulating cellular energy homeostasis by sensing changes in the AMP/ATP ratio. When cellular energy levels are low, AMPK is activated, leading to the inhibition of energy-consuming processes and the activation of energy-producing processes.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation in liver cells. Additionally, N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments is its specificity for AMPK activation. Additionally, it has been found to have a long half-life in vivo, making it a useful tool for studying the long-term effects of AMPK activation. However, one limitation of using N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide is its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide. One area of interest is its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, further research could be conducted on its potential anti-cancer properties and its mechanism of action in cancer cells. Finally, the development of more specific AMPK activators could be explored to minimize potential toxicity.
Métodos De Síntesis
The synthesis of N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of tert-butylbenzene with 3,5-dimethylphenol to form 2-tert-butyl-3,5-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form N-(2-tert-butylphenyl)-2-chloroacetamide, which is then reacted with 3,5-dimethylphenol and a base to form N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic benefits in treating metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation in liver cells. Additionally, N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-10-15(2)12-16(11-14)23-13-19(22)21-18-9-7-6-8-17(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFTKNENFAXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)

![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)

